tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13438220
InChI: InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-6(10)5-7;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H
SMILES: CC(C)(C)OC(=O)NC1CC(C1)N.Cl
Molecular Formula: C9H19ClN2O2
Molecular Weight: 222.71 g/mol

tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride

CAS No.:

Cat. No.: VC13438220

Molecular Formula: C9H19ClN2O2

Molecular Weight: 222.71 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3-aminocyclobutyl)carbamate hydrochloride -

Specification

Molecular Formula C9H19ClN2O2
Molecular Weight 222.71 g/mol
IUPAC Name tert-butyl N-(3-aminocyclobutyl)carbamate;hydrochloride
Standard InChI InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-6(10)5-7;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H
Standard InChI Key KUOGPUSZHNRXBK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CC(C1)N.Cl
Canonical SMILES CC(C)(C)OC(=O)NC1CC(C1)N.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound is a hydrochlorinated derivative of tert-butyl (3-aminocyclobutyl)carbamate. Key features include:

  • Molecular Formula: C9H19ClN2O2\text{C}_9\text{H}_{19}\text{ClN}_2\text{O}_2

  • Molecular Weight: 222.71 g/mol

  • SMILES: CC(C)(C)OC(=O)NC1CC(C1)N.Cl\text{CC(C)(C)OC(=O)NC1CC(C1)N.Cl}

  • IUPAC Name: tert-Butyl NN-(3-aminocyclobutyl)carbamate hydrochloride

The cyclobutane ring imposes strain, enhancing reactivity, while the Boc group (C(CH3)3OCO\text{C}(\text{CH}_3)_3\text{OCO}-) protects the primary amine during synthetic steps .

Stereochemical Considerations

Stereochemistry critically influences biological activity. The trans-isomer (CAS: 871014-19-6) is commercially available and often preferred in drug synthesis due to its conformational stability . In contrast, the cis-isomer (CAS: 1212395-34-0) exhibits distinct physicochemical properties, impacting solubility and crystallization .

Synthesis and Optimization

Route 1: Condensation-Alkylation Sequence

  • Condensation: NN-Boc-D-serine reacts with benzylamine in anhydrous ethyl acetate, forming a mixed acid anhydride intermediate .

  • Alkylation: Phase-transfer catalysis (PTC) with tetrabutylammonium bromide and methyl sulfate introduces methoxy groups, yielding lacosamide precursors .

Reaction Conditions:

  • Temperature: 15C-15^\circ \text{C} to 10C10^\circ \text{C}

  • Catalysts: KOH\text{KOH}, (n-Bu)4N+Br\text{(n-Bu)}_4\text{N}^+\text{Br}^-

  • Yield: 92–97%

Route 2: Direct Hydrochlorination

The free base (tert-butyl (3-aminocyclobutyl)carbamate) is treated with HCl gas in dichloromethane, precipitating the hydrochloride salt .

Industrial-Scale Production

Optimized parameters for large-scale synthesis include:

  • Solvent Recovery: Ethyl acetate (80–90% recovery)

  • Purification: Hexane/ethyl acetate crystallization (purity >96%)

Pharmaceutical Applications

Lacosamide Intermediate

The compound is a pivotal intermediate in synthesizing (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide, a precursor to the antiepileptic drug lacosamide . Comparative studies show a 15% yield improvement over traditional methods due to reduced byproduct formation .

KRAS Inhibition

Structural analogs demonstrate inhibitory activity against KRAS mutants (e.g., G12C) in oncology research. The cyclobutane scaffold enhances binding affinity to GTPase domains .

PropertyValueSource
Melting Point180–185°C (decomposes)
Solubility23.2 mg/mL in DMSO
LogP (iLOGP)2.19
Hazard StatementsH315, H319, H335

Comparative Analysis with Related Compounds

Compound NameCASMolecular FormulaKey Differentiation
tert-Butyl (trans-3-aminocyclobutyl)carbamate871014-19-6C9H18N2O2\text{C}_9\text{H}_{18}\text{N}_2\text{O}_2Stereochemistry impacts enzyme binding
tert-Butyl (3-hydroxycyclobutyl)carbamate154748-63-7C9H17NO3\text{C}_9\text{H}_{17}\text{NO}_3Hydroxyl group alters solubility
trans-3-Amino-1-methylcyclobutanol HCl1523606-23-6C5H12ClNO\text{C}_5\text{H}_{12}\text{ClNO}Methyl group enhances metabolic stability

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